7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one
Description
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
7-(bromomethyl)-6-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H11BrO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5H2 |
InChI Key |
QSLCABSCHMYVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 6-oxaspiro[3.4]octan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through covalent bonding or non-covalent interactions. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to modifications that affect their function.
Comparison with Similar Compounds
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one
- Structural Differences : The hydroxylmethyl group replaces the bromomethyl substituent.
- Molecular Formula : C₈H₁₂O₃ (vs. C₈H₁₁BrO₃ for the bromo analog) .
- Reactivity : The hydroxyl group is less electrophilic, limiting its utility in substitution reactions. However, it serves as a precursor for further functionalization (e.g., bromination to yield the bromomethyl derivative).
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 131.3 Ų) suggest similar conformational flexibility to the bromo analog .
6-Oxaspiro[3.4]octan-2-one
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one Hydrochloride
- Structural Differences: The aminomethyl group and ketone position (7 vs. 2) distinguish it.
- Molecular Formula: C₈H₁₄ClNO₂; Molecular Weight: 211.69 g/mol .
- Reactivity: The amino group enhances nucleophilicity, making it suitable for condensation or amide-bond formation.
7-Methyl-6-oxaspiro[3.4]octan-2-one
2-(2-Bromoethyl)-6-butyl-5,8-dioxaspiro[3.4]octane
- Structural Differences : Contains a bromoethyl side chain and two oxygen atoms in the spiro ring (5,8-dioxa).
- Molecular Formula : C₁₂H₂₁BrO₂; Molecular Weight: 277.20 g/mol .
- Applications : The dioxa ring system and bromoethyl group may enhance solubility and reactivity in polar solvents.
Comparative Data Table
Key Findings and Implications
- Reactivity Trends : Bromomethyl derivatives exhibit superior electrophilicity compared to hydroxymethyl or methyl analogs, making them preferred for cross-coupling reactions .
- Structural Flexibility : Spiro[3.4]octane frameworks with oxygen atoms (e.g., dioxa systems) show increased polarity, influencing solubility and interaction with biological targets .
- Synthetic Utility : The bromo analog’s leaving group capability positions it as a critical intermediate in constructing complex molecules, such as kinase inhibitors or antiviral agents .
Biological Activity
7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The compound's molecular formula is C₇H₁₂BrO₂, and its structure includes a bromomethyl group, which is known to enhance reactivity and biological interaction profiles compared to similar compounds.
The compound's spirocyclic structure contributes to its chemical reactivity, making it a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various substitution reactions, which can lead to the formation of biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂BrO₂ |
| Molecular Weight | 202.07 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Preliminary studies suggest that 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one may interact with specific biological targets, including enzymes and receptors. The mechanism of action likely involves the formation of hydrogen bonds and other interactions that influence enzymatic activity and receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds structurally similar to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that spirocyclic compounds can possess significant antimicrobial properties. For instance, a study on related oxaspiro compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one may also exhibit similar activity.
Anticancer Potential
The compound's ability to inhibit cell proliferation in cancer cell lines has been explored. In vitro assays indicated that derivatives of spirocyclic compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of spirocyclic compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for some derivatives, indicating potential for further development as antimicrobial agents .
- Cancer Cell Line Studies : A research article highlighted the impact of spirocyclic compounds on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM for various analogs .
Q & A
Q. What are the key considerations for synthesizing 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one in a laboratory setting?
Answer: Synthesis of this spirocyclic compound requires careful optimization of reaction parameters:
- Reagent Selection : Use bromomethylating agents (e.g., NBS or DBB) under inert conditions to prevent undesired ring-opening.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF or THF) enhance solubility while stabilizing intermediates.
- Temperature Control : Maintain low temperatures (0–5°C) during bromomethylation to suppress side reactions.
- Catalyst Use : Lewis acids like ZnBr₂ may accelerate spirocyclic ring formation .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one?
Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies sp³-hybridized carbons and bromomethyl group splitting patterns.
- X-ray Diffraction (XRD) : Resolves spatial arrangement of the spirocyclic core.
- Mass Spectrometry (HRMS) : Confirms molecular weight and bromine isotope patterns.
- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How does the bromomethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Answer: The bromomethyl group acts as a potent leaving group due to:
- Electronegativity : Bromine’s electron-withdrawing effect polarizes the C-Br bond, facilitating SN₂ mechanisms.
- Steric Accessibility : The spirocyclic scaffold positions the bromomethyl group for backside attack.
- Solvent Effects : Polar solvents stabilize transition states, accelerating substitution kinetics .
Advanced Research Questions
Q. What strategies can optimize the yield of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one while minimizing ring-opening side reactions?
Answer: Optimization strategies include:
- Design of Experiments (DOE) : Systematically vary temperature, stoichiometry, and solvent to identify robust conditions.
- Additive Screening : Use crown ethers to stabilize intermediates and reduce ring strain.
- Kinetic Monitoring : In-situ FTIR or Raman tracks reaction progress to halt at peak yield .
Q. How should researchers resolve contradictions between theoretical predictions and experimental observations in the compound's stability studies?
Answer: Address discrepancies through:
- Method Validation : Replicate experiments across labs to rule out instrumental error.
- Degradation Analysis : Use LC-MS to identify hydrolytic byproducts (e.g., lactone ring opening).
- Environmental Controls : Stabilize samples under nitrogen or at low temperatures to mitigate thermal/oxidative degradation .
Q. What computational approaches are suitable for modeling the stereoelectronic effects of the spirocyclic system in this compound?
Answer: Advanced modeling techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
